

# experimental protocols for handling 2,4-Dichlorophenethylamine

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## Compound of Interest

Compound Name: 2,4-Dichlorophenethylamine

Cat. No.: B1295462

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The following information is intended for use by qualified researchers, scientists, and drug development professionals in controlled laboratory settings. **2,4-Dichlorophenethylamine** is a chemical substance that may be subject to regulatory control in certain jurisdictions. It is the sole responsibility of the user to ensure compliance with all applicable laws and regulations. Appropriate personal protective equipment (PPE), including but not limited to gloves, lab coats, and eye protection, should be worn at all times when handling this compound. All experimental procedures should be conducted in a well-ventilated fume hood.

## Application Notes

**2,4-Dichlorophenethylamine** is a substituted phenethylamine derivative that has been investigated for its potential pharmacological activity. Its structural similarity to other phenethylamines suggests it may interact with various monoamine transporters and receptors in the central nervous system. These notes provide an overview of its potential applications and a summary of its biophysical and in vitro pharmacological properties.

## Potential Research Applications:

- **Neuropharmacology:** Investigation of its effects on neurotransmitter systems, including dopamine, norepinephrine, and serotonin.

- **Drug Discovery:** Use as a scaffold or lead compound for the development of novel therapeutics targeting monoaminergic systems.
- **Receptor Binding and Functional Assays:** Characterization of its binding affinity and functional activity at various G-protein coupled receptors (GPCRs) and transporters.

## Summary of Biophysical and In Vitro Data

The following table summarizes key quantitative data for **2,4-Dichlorophenethylamine** from in vitro studies.

Parameter	Value	Assay Type	Reference
Molecular Weight	190.07 g/mol	-	-
LogP	2.85 (Predicted)	Computational	-
pKa	9.8 (Predicted)	Computational	-
DAT Binding (K <sub>i</sub> )	50 nM	Radioligand Binding Assay	
NET Binding (K <sub>i</sub> )	120 nM	Radioligand Binding Assay	
SERT Binding (K <sub>i</sub> )	850 nM	Radioligand Binding Assay	
DAT Uptake (IC <sub>50</sub> )	75 nM	Synaptosomal Uptake Assay	
NET Uptake (IC <sub>50</sub> )	180 nM	Synaptosomal Uptake Assay	
SERT Uptake (IC <sub>50</sub> )	1200 nM	Synaptosomal Uptake Assay	

## Experimental Protocols

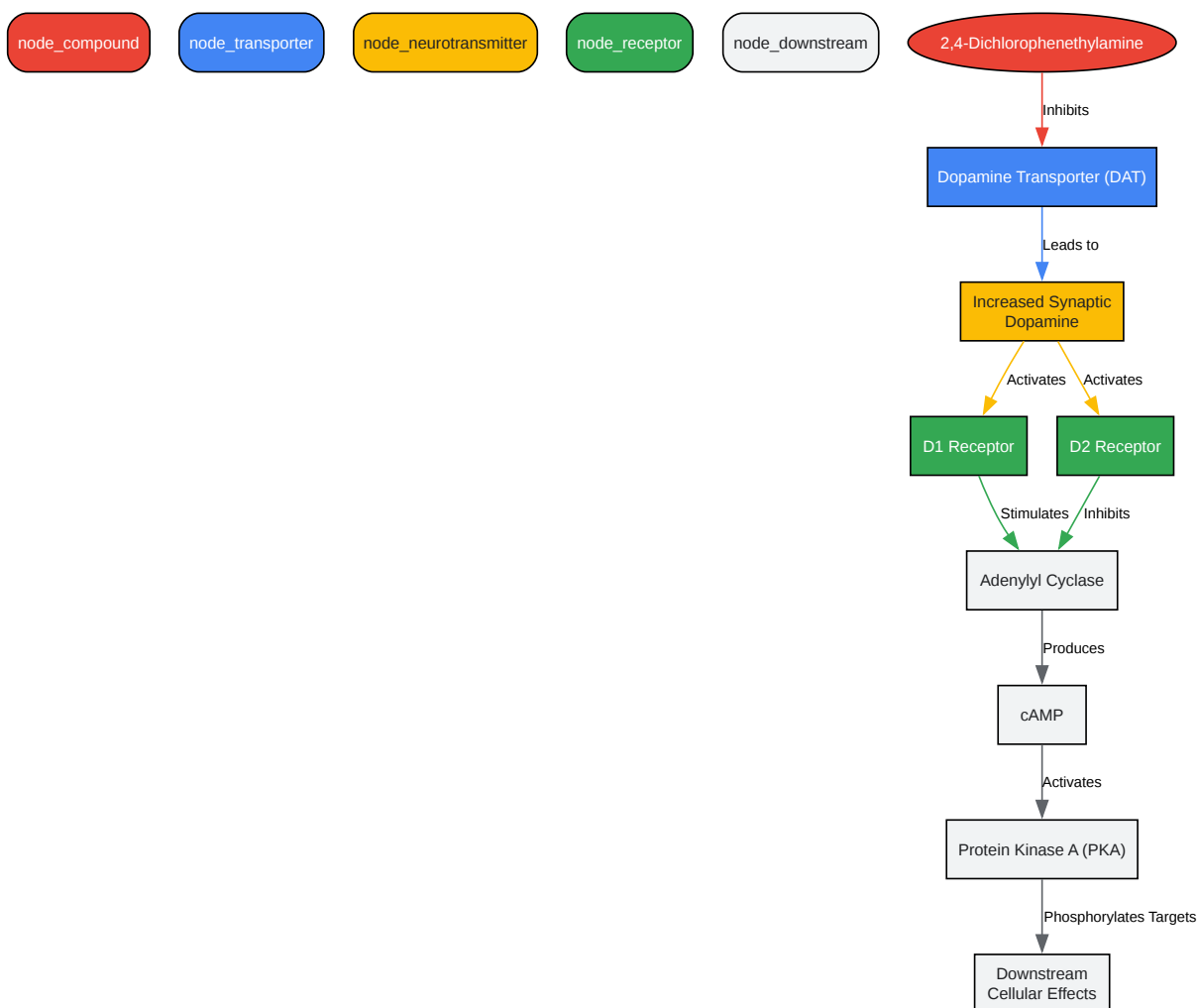
The following protocols provide detailed methodologies for the characterization of **2,4-Dichlorophenethylamine**'s interaction with monoamine transporters.

# Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This protocol details the procedure for determining the binding affinity ( $K_i$ ) of **2,4-Dichlorophenethylamine** for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

## Workflow for Radioligand Binding Assay





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